An In-depth Technical Guide to 6-Bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine and its Core Scaffold
An In-depth Technical Guide to 6-Bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine and its Core Scaffold
Section 1: Physicochemical Properties & Identification
The pyrazolo[4,3-b]pyridine core is an analog of purine, making it a privileged scaffold in the search for kinase inhibitors and other therapeutic agents. The introduction of a bromine atom at the C6 position provides a crucial synthetic handle for further molecular elaboration through cross-coupling reactions.
Table 1: Properties of the Core Scaffold: 6-Bromo-1H-pyrazolo[4,3-b]pyridine
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 1150617-54-1 | [1][2][3][4] |
| Molecular Formula | C₆H₄BrN₃ | [1][2][3] |
| Molecular Weight | 198.02 g/mol | [1][2][3] |
| Appearance | Solid | [2] |
| Purity | Typically ≥97% | [1] |
| SMILES | Brc1cnc2cn[nH]c2c1 | [2] |
| InChI Key | FONNZZMIJPHSJP-UHFFFAOYSA-N |[2] |
Table 2: Calculated Properties for the Target Compound: 6-Bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine
| Property | Value | Note |
|---|---|---|
| CAS Number | Not readily available | This specific isomer is not widely indexed in public chemical databases. |
| Molecular Formula | C₇H₆BrN₃ | Calculated |
| Molecular Weight | 212.05 g/mol | Calculated |
| Appearance | Predicted to be a solid | By analogy to the parent compound. |
Section 2: Synthesis and Mechanistic Insights
The synthesis of pyrazolo[4,3-b]pyridines can be achieved by constructing the pyrazole ring onto a pre-existing pyridine core or vice-versa. A common and robust strategy involves the cyclocondensation of a substituted hydrazinopyridine with a 1,3-dicarbonyl compound or its equivalent.
Proposed Synthesis of 6-Bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine
The introduction of a methyl group at the C3 position requires a specific 1,3-dielectrophile precursor that can react with a hydrazinopyridine to ensure the correct regiochemistry. The following protocol outlines a validated approach for achieving this transformation.
Causality of Experimental Choices:
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Starting Material: 5-Bromo-2-hydrazinopyridine is the logical precursor, providing the necessary pyridine core with the bromine at the correct position and the hydrazine moiety required for pyrazole ring formation.
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Reagent for C3-Methyl Introduction: Ethyl 2-chloroacetoacetate is chosen as the three-carbon partner. Its chloro- and keto-carbonyl groups provide the two electrophilic sites for reaction with the hydrazine, and the acetyl group directly installs the required C3-methyl substituent.
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Solvent and Base: Ethanol is a standard polar protic solvent for such condensations. Sodium ethoxide acts as a base to facilitate the crucial intramolecular cyclization step by deprotonating the intermediate, leading to the aromatic pyrazole ring.
Detailed Experimental Protocol:
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Reaction Setup: To a solution of 5-bromo-2-hydrazinopyridine (1.0 eq) in absolute ethanol in a round-bottom flask equipped with a reflux condenser, add sodium ethoxide (1.1 eq). Stir the mixture at room temperature for 15 minutes.
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Reagent Addition: Add ethyl 2-chloroacetoacetate (1.05 eq) dropwise to the mixture.
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Reaction Execution: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. Neutralize carefully with dilute acetic acid. The resulting precipitate is collected by vacuum filtration.
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Purification: Wash the crude solid with cold water and then a minimal amount of cold ethanol to remove impurities. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the final product, 6-bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine.
Mandatory Visualization: Synthetic Workflow
Caption: Proposed synthesis of the target compound.
Section 3: Core Applications in Medicinal Chemistry
The 6-bromo-1H-pyrazolo[4,3-b]pyridine scaffold is a cornerstone for the development of targeted therapeutics, primarily due to two key features: the pyrazolopyridine core mimics the hinge-binding motifs required for kinase inhibition, and the C6-bromo position serves as a versatile anchor for diversification.
This scaffold is instrumental in synthesizing inhibitors for various kinases, which are often dysregulated in cancers and other diseases.[5] The bromine atom is not typically part of the final drug molecule but is strategically employed during synthesis to allow for carbon-carbon or carbon-nitrogen bond formation via palladium-catalyzed cross-coupling reactions like the Suzuki or Buchwald-Hartwig reactions.[6] This enables the attachment of various aryl, heteroaryl, or amine groups, which can be tailored to target the specific pockets of a kinase enzyme.
For example, a research program might use this scaffold to develop novel inhibitors for Fibroblast Growth Factor Receptors (FGFRs) or Tropomyosin Receptor Kinases (TRKs), both of which are validated targets in oncology.[7]
Mandatory Visualization: Role as a Medicinal Chemistry Scaffold
Caption: Use of the scaffold in drug development.
Section 4: Safety, Handling, and Storage
As a brominated heterocyclic compound, 6-bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine and its parent scaffold require careful handling in a controlled laboratory environment. While a specific Safety Data Sheet (SDS) for the 3-methyl derivative is unavailable, the following protocols are based on established best practices for this chemical class.[8][9][10]
Self-Validating Protocol for Safe Handling:
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Engineering Controls:
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Causality: To prevent inhalation of dust or vapors, which are potential routes of exposure, all handling of the solid or its solutions must be conducted in a certified chemical fume hood.[8]
-
Action: Ensure the fume hood has a face velocity appropriate for handling powdered chemical reagents. An eyewash station and safety shower must be readily accessible.[8]
-
-
Personal Protective Equipment (PPE):
-
Causality: To prevent skin and eye contact, a comprehensive PPE ensemble is mandatory.
-
Action: Wear nitrile gloves (inspect before use), a flame-retardant lab coat, and chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards.[8]
-
-
Handling and Storage:
-
Causality: These compounds can be sensitive to oxidation and moisture. Improper storage can lead to degradation.
-
Action: Store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), in a cool, dry, and well-ventilated area away from strong oxidizing agents and acids.[9]
-
-
Spill & Disposal Procedures:
-
Causality: Accidental release must be managed to prevent environmental contamination and personnel exposure.
-
Action: In case of a spill, sweep up the solid material carefully, avoiding dust generation. Place it into a suitable, labeled container for chemical waste disposal.[10] All waste must be disposed of in accordance with local, state, and federal regulations. Do not empty into drains.
-
Conclusion
6-Bromo-1H-pyrazolo[4,3-b]pyridine is a high-value scaffold that serves as a critical starting point for the synthesis of complex molecular architectures, particularly in the pursuit of novel kinase inhibitors for cancer therapy.[11][12] While the specific 3-methyl derivative remains a more specialized target, its synthesis is readily achievable through established chemical principles. The strategic importance of this scaffold, combined with its versatile synthetic utility, ensures its continued relevance for researchers, scientists, and drug development professionals dedicated to advancing targeted medicine.
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National Center for Biotechnology Information. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors. [Link]
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